molecular formula C8H3Cl2N3O2 B058027 2,4-Dichloro-7-nitroquinazoline CAS No. 129112-65-8

2,4-Dichloro-7-nitroquinazoline

Cat. No. B058027
M. Wt: 244.03 g/mol
InChI Key: GTUFSSBJSUBKFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dichloro-7-nitroquinazoline involves the condensation of urea with 2-amino-5-chlorobenzoic acid or 2-amino-5-nitrobenzoic acid in the presence of phosphorus pentachloride in a one-pot reaction. The optimal conditions for synthesizing this compound have been established, highlighting the importance of controlling the reactant ratios, reflux time, and temperature to achieve the desired yield (Wang Yu-ling, 2008).

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-7-nitroquinazoline has been characterized using techniques such as 1H NMR and ESI-MS, which confirm the presence of chloro and nitro substituents on the quinazoline ring. The structural characterization is crucial for understanding the compound's reactivity and physical properties (Wang Yu-ling, 2008).

Chemical Reactions and Properties

2,4-Dichloro-7-nitroquinazoline participates in various chemical reactions, including nucleophilic substitution and condensation, due to the presence of active chloro and nitro groups. These reactions are fundamental in modifying the compound's structure for specific applications, such as the synthesis of more complex organic molecules or potential pharmaceuticals (Mirjalol E. Ziyadullaev et al., 2020).

Scientific Research Applications

  • Synthesis Methods:

    • Wang Yu-ling (2008) described the synthesis of 2,4-Dichloro-7-nitroquinazoline through a one-pot reaction, emphasizing its potential for efficient production in chemical processes (Wang Yu-ling, 2008).
  • Pharmaceutical Applications:

    • Fujino et al. (2001) developed a practical synthetic route for KF31327, a phosphodiesterase V inhibitor, using 2,4-Dichloro-7-nitroquinazoline as a key intermediate. This highlights its role in the synthesis of pharmaceutical compounds (Fujino et al., 2001).
    • Chauhan et al. (2015) demonstrated the antiproliferative activity of 2,4-Dichloro-7-nitroquinazoline derivatives against various cancer cell lines, suggesting its potential as a base for anticancer agents (Chauhan et al., 2015).
    • Li et al. (1982) synthesized derivatives of 2,4-Dichloro-7-nitroquinazoline as potential antimalarial agents, indicating its use in developing treatments for malaria (Li et al., 1982).
  • Material Science and Chemical Properties:

    • Shah et al. (2012) explored the synthesis and characterization of polyethers based on 2,4-Dichloro-7-nitroquinazoline, revealing its potential in material science for creating polymers with unique properties like good thermal stability and antimicrobial activity (Shah et al., 2012).
    • Foucourt et al. (2010) studied its use in microwave-accelerated synthesis processes, highlighting its role in efficient chemical manufacturing (Foucourt et al., 2010).

Future Directions

2,4-Dichloro-7-nitroquinazoline is an important intermediate in the synthesis of various pharmaceutical compounds, including afatinib, a second-generation TKI . It is also present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential . Therefore, the future directions of this compound are likely to be in the development of new pharmaceuticals.

properties

IUPAC Name

2,4-dichloro-7-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUFSSBJSUBKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304090
Record name 2,4-Dichloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-nitroquinazoline

CAS RN

129112-65-8
Record name 2,4-Dichloro-7-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129112-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SS Thakare, MSP Kakad - academia.edu
A method is presented for the synthesis of selective derivatization of quinazoline by controlling the temperature and solvent concentration, 2, 4-dichloro-7-nitroquinazoline reacted with …
Number of citations: 2 www.academia.edu
W Van Rossom, L Kishore, K Robeyns, L Van Meervelt… - 2010 - Wiley Online Library
Oxacalix[2]arene[2]quinazoline macrocycles were prepared in good yields, as mixtures of syn and anti isomers, through nucleophilic aromatic substitution cyclocondensation reactions …
YA Ammar, AG Al-Sehemi, MM Ali, YA Mohamed… - Heterocycl …, 2015 - heteroletters.org
Glycosyl isothiocyanates being a versatile reagent in carbohydrate chemistry is widely used in the synthesis of glycosyl heterocycles. Several thioamido linked glycosyl thiazole II, …
Number of citations: 7 heteroletters.org
W Peng, ZC Tu, ZJ Long, Q Liu, G Lu - European journal of medicinal …, 2016 - Elsevier
In this study, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives was designed and synthesized. Their PI3Kα inhibitory activities, antiproliferative activities against …
Number of citations: 33 www.sciencedirect.com
CH Wu, JS Song, KH Chang, JJ Jan… - Journal of medicinal …, 2015 - ACS Publications
We have discovered a novel series of quinazoline-based CXCR4 antagonists. Of these, compound 19 mobilized CXCR4 + cell types, including hematopoietic stem cells and endothelial …
Number of citations: 29 pubs.acs.org
TRIADB CIS-SUBSTITUTED - researchgate.net
Quinazoline moiety associated with different heterocycle scaffolds gives rise to a new class of hybrid heterocycles possessing improved activity. Heterocycles containing sulphur and …
Number of citations: 2 www.researchgate.net
V Prabhakar, KS Babu, LK Ravindranath… - Heterocyclic …, 2015 - researchgate.net
Heterocyclic Chemistry comprises at least half of all organic chemistry research worldwide. Quinazoline and its derivatives constitute an important class of heterocyclic compounds. The …
Number of citations: 2 www.researchgate.net
SS Thakare, SP Kakad - INDO …, 2016 - SSJ COLL PHARMACY-SSJCP …
Number of citations: 0
I Boualia, R Boulcina - 2019 - archives.umc.edu.dz
Les dihydroquinazolinones constituent une classe essentielle de composés hétérocycliques azotés, principalement en raison de leurs réactivités diverses, ce qui en fait des …
Number of citations: 0 archives.umc.edu.dz

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